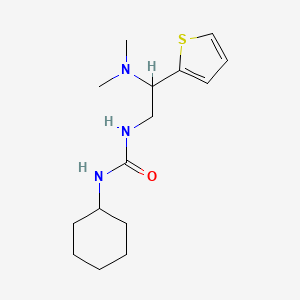
1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H25N3OS and its molecular weight is 295.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H25N3OS
- Molecular Weight : 295.45 g/mol
- CAS Number : 923232-48-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes, which are crucial in various biochemical pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in the treatment of Alzheimer's disease by enhancing cholinergic transmission .
2. Receptor Modulation
The compound has also been identified as a ligand for G-protein-coupled receptors (GPCRs), which play a pivotal role in cell signaling. Its modulation of these receptors can lead to various physiological responses, including anti-inflammatory effects and potential applications in cancer therapy .
Biological Activity Data Table
Case Study 1: Alzheimer's Disease
A study demonstrated that this compound showed promising results in enhancing memory retention in animal models by inhibiting AChE. The compound was compared against standard treatments and exhibited superior efficacy in increasing acetylcholine levels in the brain .
Case Study 2: Cancer Therapy
In vitro studies on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis more effectively than the reference drug bleomycin. The mechanism was linked to its ability to modulate M3 muscarinic receptors, which are involved in tumor progression and metastasis .
科学的研究の応用
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea. For instance, research on imidazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that modifications in the urea linkage and aromatic substitutions can enhance potency against these pathogens.
Inhibition of Enzymatic Activity
This compound has been investigated for its ability to inhibit specific enzymes. For example, compounds with similar structures were found to be competitive inhibitors of Trypanosoma brucei's TryR enzyme, showcasing IC50 values indicative of effective inhibition . This suggests potential utility in treating diseases caused by parasitic infections.
Potential as FABP4 Inhibitors
Fatty acid-binding protein 4 (FABP4) is implicated in metabolic disorders. Recent developments in urea derivatives indicate that modifications can lead to potent FABP4 inhibitors. The synthesis of these compounds often involves cyclohexyl substitutions, similar to those found in this compound . These findings suggest a promising avenue for developing treatments for obesity and type 2 diabetes.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various urea derivatives against Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, indicating its potential as an alternative treatment .
Study 2: Enzyme Inhibition Assay
In another investigation, the inhibition of TryR by structurally related compounds was assessed. The results indicated that certain modifications significantly enhanced inhibitory effects, underscoring the importance of structural design in developing effective therapeutics .
特性
IUPAC Name |
1-cyclohexyl-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-18(2)13(14-9-6-10-20-14)11-16-15(19)17-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODNZZBPBRJKDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CCCCC1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













